4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline
Description
4-Chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline is a substituted aromatic amine with a chlorine atom at position 4, a methoxy group at position 2, a methyl group at position 5, and an isopropyl moiety attached to the aniline nitrogen. Its molecular formula is C₁₁H₁₅ClNO₂, and its molecular weight is 228.69 g/mol. The chlorine and methoxy groups act as electron-withdrawing and electron-donating substituents, respectively, modulating the aromatic ring's reactivity. The isopropyl group introduces steric bulk, which may influence solubility and interaction with biological targets .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-chloro-2-methoxy-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)13-10-5-8(3)9(12)6-11(10)14-4/h5-7,13H,1-4H3 |
InChI Key |
UHIIUBRJORGLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Reduction
Step 1: Friedel-Crafts Acylation
The initial step often involves Friedel-Crafts acylation of a suitably substituted benzene derivative. An acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), introducing an acyl group at the desired position on the aromatic ring.
Step 2: Reduction
The acyl group introduced is subsequently reduced to an alkyl group using Clemmensen reduction conditions, typically employing zinc amalgam in hydrochloric acid. This step converts the ketone functionality to the corresponding alkane, preserving the aromatic ring.
Step 3: Electrophilic Aromatic Substitution
The chloro, methoxy, and methyl groups are introduced via electrophilic aromatic substitution reactions, carefully controlled to achieve substitution at the 4-, 2-, and 5-positions respectively.
Step 4: N-Isopropylation
The final step involves the introduction of the isopropyl group on the nitrogen atom of the aniline via alkylation, often using isopropyl halides under basic conditions.
Catalytic Reduction of Nitro Precursors
An alternative approach is the catalytic hydrogenation of nitro-substituted precursors:
Starting from 4-chloro-2-methoxy-5-methylnitrobenzene, catalytic reduction is performed in the liquid phase using hydrogen gas and a platinum-on-carbon catalyst under elevated temperature (80–110°C) and pressure (5–20 bar).
The reaction is carried out in an aromatic solvent such as xylene, with the addition of amines (e.g., morpholine) to adjust pH and improve catalyst performance.
The catalyst is filtered off under nitrogen atmosphere, and the product is isolated by precipitation from aqueous media under cold conditions.
This method yields high purity 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline with yields up to 99% and allows catalyst recycling for multiple runs.
| Step | Methodology | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Acyl chloride, AlCl3, benzene derivative | Acylated intermediate | Requires strict temperature control |
| 2 | Clemmensen Reduction | Zinc amalgam, HCl | Alkylated intermediate | Converts ketone to alkane |
| 3 | Electrophilic Aromatic Substitution | Chlorination, methoxylation, methylation | Substituted aromatic | Position-selective substitution |
| 4 | N-Isopropylation | Isopropyl halide, base | Final compound | Alkylation of aniline nitrogen |
| 5 | Catalytic Hydrogenation (alternative) | 4-chloro-2-methoxy-5-methylnitrobenzene, H2, Pt/C catalyst, xylene, amines, 80–110°C, 5–20 bar H2 pressure | 99% yield | High purity, catalyst recyclable |
The catalytic reduction process has been optimized to reduce reaction time (down to 53–60 minutes) and increase yield and purity. The use of sulfited platinum-on-carbon catalysts and amine additives (e.g., morpholine) improves selectivity and product appearance (pale, virtually colorless crystals).
The reaction mixture is maintained at a pH of 8–10 to prevent side reactions and catalyst deactivation.
After reduction, the product is isolated by cooling and filtration, with the filtrate recycled to subsequent batches, enhancing process sustainability.
Analytical data confirm high purity with minimal impurities such as aminohydroquinone dimethyl ether (<0.5%), solidification points around 117–118°C, and diazo values close to 99%.
Industrial synthesis employs continuous flow reactors and automated systems to ensure consistent quality and scalability.
Reaction parameters such as temperature, pressure, catalyst loading, and pH are tightly controlled.
Catalyst recovery and solvent recycling are integral to reducing production costs and environmental impact.
The synthetic methodology and catalytic reduction process are detailed in patent literature (e.g., US5041671A), which provides comprehensive experimental conditions and optimization data.
Academic articles and synthesis reports provide complementary information on intermediate preparation and reaction mechanisms.
Chemical suppliers and research databases (excluding unreliable sources such as benchchem.com and smolecule.com) offer additional practical insights into reagent handling and process scale-up.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc amalgam, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, nitro () and nitroso () groups withdraw electrons, deactivating the ring and directing reactivity to meta positions .
- Steric Hindrance : The isopropyl group in the target compound creates moderate steric hindrance, whereas N,N-diisopropylaniline () exhibits significantly reduced nucleophilicity due to bulkier substituents .
Physicochemical Properties
Table 2: Molecular Weight and Functional Group Impact
Biological Activity
4-Chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline is a substituted aniline compound with potential biological activities. Its unique structure, characterized by the presence of a chlorine atom, methoxy group, and isopropyl substituent, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 213.70384 g/mol
- Structure : The compound features a chlorine substituent at the para position and a methoxy group at the ortho position relative to the aniline nitrogen.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological responses. The precise pathways and targets are contingent upon the context of its application.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It has shown promising results in vitro against various cancer cell lines, including breast cancer cells (MCF-7) and others .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes, which could be beneficial in drug development .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of similar compounds, this compound was found to significantly increase caspase 9 levels in treated MCF-7 cells, indicating activation of the apoptotic pathway. The selectivity index was favorable compared to traditional chemotherapeutics like 5-Fluorouracil .
Table 2: Potency Data
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 0.87 - 12.91 | High |
| 5-Fluorouracil | MCF-7 | 17.02 | Low |
Q & A
Q. What are the key steps in synthesizing 4-chloro-2-methoxy-5-methyl-N-(propan-2-yl)aniline, and how do substituent positions influence reaction outcomes?
The synthesis typically involves sequential functionalization of the aniline core. For example:
- Chlorination : Direct chlorination of the aromatic ring using Cl₂ gas under controlled conditions (to avoid over-chlorination) .
- Methoxy and Methyl Introduction : Methoxy groups are often introduced via nucleophilic substitution (e.g., using NaOMe), while methyl groups may require Friedel-Crafts alkylation or directed ortho-metalation strategies .
- N-Isopropylation : Alkylation of the amine with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Substituent positions critically affect reactivity; for instance, steric hindrance from the isopropyl group may slow down electrophilic substitution at the ortho position .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR can resolve substituent patterns (e.g., methoxy protons at ~δ 3.8 ppm, isopropyl splitting patterns) .
- Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₅ClNO₂) .
- X-ray Crystallography : Resolves steric effects and intramolecular interactions; SHELX software is widely used for refinement .
Q. How does the electron-donating methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
The methoxy group activates the aromatic ring toward electrophilic substitution at the para position but deactivates it toward nucleophilic attack. In SNAr reactions, the chloro substituent at the 4-position becomes a leaving group under basic conditions, with the methoxy group stabilizing the transition state via resonance .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing byproducts?
- Catalysis : Transition metal catalysts (e.g., Pd/Cu for coupling reactions) improve regioselectivity and reduce side reactions .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, critical for exothermic chlorination steps .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures achieves >95% purity .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Docking Studies : Tools like AutoDock Vina model binding affinities to enzymes (e.g., cytochrome P450), leveraging the compound’s steric bulk and halogen bonding potential .
- DFT Calculations : Assess electronic effects of substituents (e.g., methoxy’s electron-donating vs. chloro’s electron-withdrawing nature) on reaction mechanisms .
Q. How do structural analogs with varied substituents resolve contradictions in reported biological activities?
For example:
- Methyl vs. Ethyl Substitution : Methyl groups enhance metabolic stability but reduce solubility, as seen in analogs like 3-fluoro-4-methoxy-N-(propan-2-yl)aniline .
- Chloro vs. Nitro Groups : Chloro derivatives show stronger enzyme inhibition (e.g., CYP450) but higher cytotoxicity compared to nitro-substituted analogs .
Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, revealing entropy-driven interactions from the hydrophobic isopropyl group .
Methodological Notes
- Contradiction Analysis : Discrepancies in biological data often arise from impurities (>5% by HPLC) or solvent effects (e.g., DMSO altering membrane permeability) .
- Safety Considerations : The compound’s amine group may form nitrosamines under acidic conditions; storage at pH 7-8 in inert atmospheres is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
